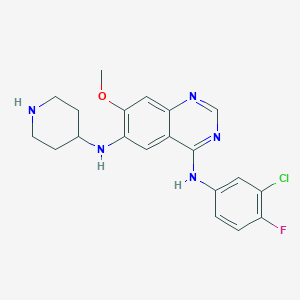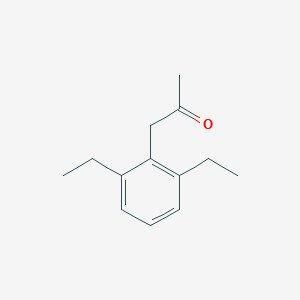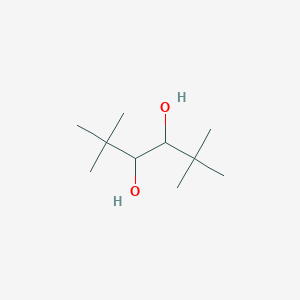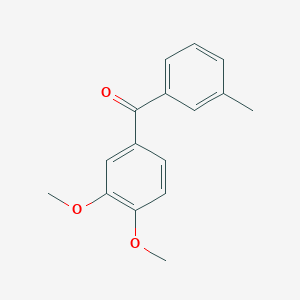
(3,4-Dimethoxyphenyl)(3-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethoxyphenyl)(3-methylphenyl)methanone is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of two methoxy groups attached to a phenyl ring and a methyl group attached to another phenyl ring, both connected through a methanone (carbonyl) group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 3,4-Dimethoxybenzoyl chloride and 3-methylbenzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane (CH2Cl2) or carbon disulfide (CS2).
Procedure: The 3,4-dimethoxybenzoyl chloride is added dropwise to a solution of 3-methylbenzene and aluminum chloride under stirring. The mixture is then refluxed for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of safer solvents and greener catalysts is also explored to minimize environmental impact.
化学反应分析
Types of Reactions: (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
(3,4-Dimethoxyphenyl)(3-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The carbonyl group can also engage in interactions with nucleophilic sites on biological molecules.
相似化合物的比较
- (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone
- (3,4-Dimethoxyphenyl)(2-methylphenyl)methanone
- (3,4-Dimethoxyphenyl)(4-methylphenyl)methanone
Comparison:
- Structural Differences: The position of the methoxy and methyl groups on the phenyl rings can significantly influence the compound’s chemical and physical properties.
- Reactivity: The presence and position of substituents affect the compound’s reactivity in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, specific structural features can make (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone more suitable for certain uses, such as in drug design or material science.
属性
CAS 编号 |
116412-88-5 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
(3,4-dimethoxyphenyl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C16H16O3/c1-11-5-4-6-12(9-11)16(17)13-7-8-14(18-2)15(10-13)19-3/h4-10H,1-3H3 |
InChI 键 |
RRRUUGCPGQGKBG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


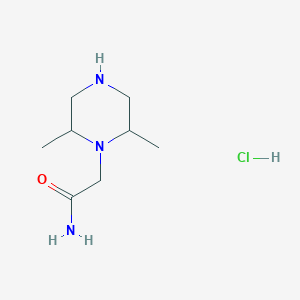
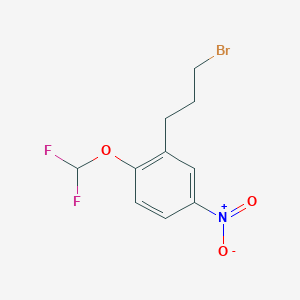
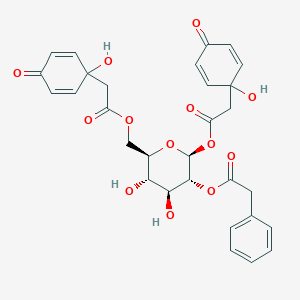

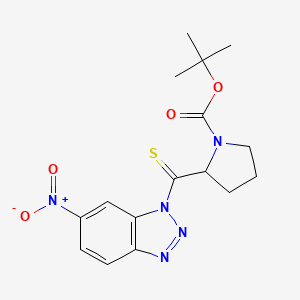

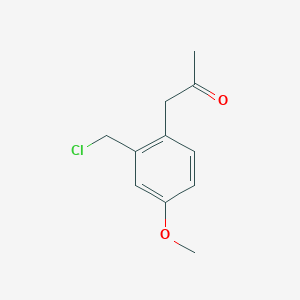
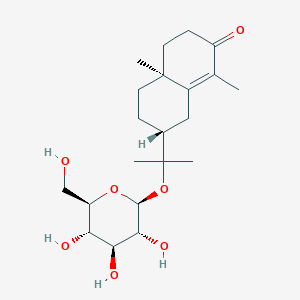
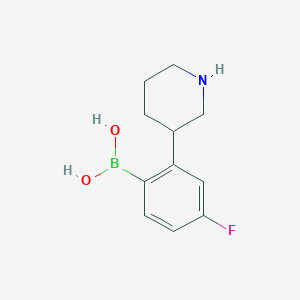
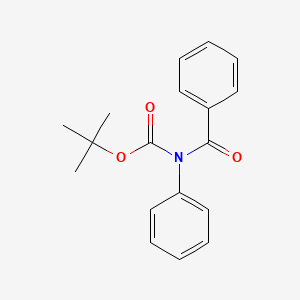
![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
